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Introduction

Beryllium (Be) is a critical material in nuclear applications, particularly as a plasma-facing

material and neutron multiplier in fusion reactors like ITER.[1] In this environment, it is

subjected to intense bombardment by helium (He) ions, which are byproducts of deuterium-

tritium fusion reactions. This helium implantation significantly alters the microstructure and

physical properties of beryllium, leading to phenomena such as surface blistering, exfoliation,

and hardening.[2][3] Understanding these effects is crucial for predicting material lifetime,

ensuring reactor safety, and developing more radiation-resistant beryllium alloys. These notes

provide an overview of the key effects and detailed protocols for their experimental

investigation.

1. Effects on Surface Morphology

Helium implantation into beryllium surfaces leads to significant morphological changes,

primarily driven by the accumulation of helium atoms in the subsurface region.

Bubble Formation and Blistering: At a certain threshold fluence, implanted helium atoms

agglomerate into bubbles.[4][5] As the fluence increases, these bubbles grow and coalesce.

The pressure within these near-surface bubbles can become high enough to deform the

surface, creating dome-shaped protrusions known as blisters.[4][6] Studies on CN-G01

beryllium show that the threshold He fluence for bubble formation is between 5.0 × 10¹⁶ and

1.0 × 10¹⁷ ions/cm².[4]
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Exfoliation and Erosion: With continued or high-fluence implantation (e.g., 1.0 × 10¹⁸

ions/cm²), blisters can rupture and exfoliate, leading to surface erosion.[4][7] In some cases,

secondary blisters can form on the freshly exposed surfaces.[2][7]

Surface Roughness: The formation of defects and bubbles on the beryllium surface

increases its roughness. Atomic Force Microscopy (AFM) has shown that surface roughness

increases with ion fluence.[8]

2. Effects on Microstructure

The implantation of energetic helium ions creates various defects in the beryllium crystal lattice.

Helium-Vacancy Complexes: At low fluences, the primary defects are helium-vacancy (He-V)

complexes and small dislocation loops, often appearing as "black dots" in Transmission

Electron Microscopy (TEM).[3][9]

Helium Bubbles: As the helium concentration increases, these complexes act as nucleation

sites for helium bubbles.[4] The density and size of these bubbles are dependent on the

implantation temperature and fluence. At room temperature, high densities of small bubbles

are common, while at higher temperatures (660–923 K), bubbles tend to be larger, less

dense, and may change shape from spherical to hexagonal prisms.[4] For instance, after

irradiation with 1 × 10¹⁸ He⁺/cm², bubbles with an average radius of 17.7 nm and a number

density of 1.36 × 10²¹/m³ were observed.[2]

Crack Formation: At very high fluences (≥ 5.0 × 10¹⁷ ions/cm²), helium bubbles can

interconnect, forming larger cracks within the material, which contributes to surface blistering

and exfoliation.[5]

3. Effects on Mechanical Properties

The defects introduced by helium implantation significantly alter the mechanical properties of

beryllium.

Irradiation Hardening: The presence of He-V complexes, dislocation loops, and helium

bubbles impedes dislocation motion, leading to a significant increase in the material's

hardness. This effect is known as irradiation hardening.[3][10]
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Nano-hardness Increase: Nanoindentation studies have quantified this effect, showing that

the nano-hardness of CN-G01 beryllium increased by approximately 63% at a fluence of 5.0

× 10¹⁶ ions/cm² and by 102% at 1.0 × 10¹⁷ ions/cm².[4] Similarly, S-65 and S-200-F grades of

beryllium showed a hardness increase of about 100% after helium implantation at 50°C and

60% at 200°C.[3] This hardening is primarily attributed to the high density of He-related

defects.[4]

Data Presentation
Table 1: Effects of He⁺ Fluence on Surface Blistering of Beryllium
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Material /
Grade

Ion
Energy
(keV)

Ion
Fluence
(ions/cm²
)

Temperat
ure

Average
Blister
Size (μm)

Blister
Density
(cm⁻²)

Observati
ons

CN-G01
Beryllium

180 5.0 × 10¹⁷
Room
Temp

15 ± 1.8 -

Nano-
sized
blisters
also
observed.
[4]

CN-G01

Beryllium
180 1.0 × 10¹⁸

Room

Temp
21 ± 1.4 -

Increased

burst

fraction of

blisters.[4]

Beryllium

Pebble
30 1.0 × 10¹⁸

Room

Temp
5.5 -

Uniformly

distributed

bubbles

and

exfoliation.

[7]

Be-Ti Alloy

Pebble
30 1.0 × 10¹⁸

Room

Temp
1.1 -

Fewer

exfoliation

areas

compared

to pure Be.

[7]

| Be-W Alloy | 30 | 1.0 × 10¹⁸ | Room Temp | 0.8 (1st gen)~0.08 (2nd gen) | 2.4 × 10⁷ (1st

gen)1.28 × 10⁸ (2nd gen) | Primary and secondary blistering observed.[2][7] |

Table 2: Microstructural Changes in Beryllium due to Helium Implantation | Material / Grade |

Ion Energy (keV) | Ion Fluence (ions/cm²) | Temperature | Feature | Average Size / Density | | :--

- | :--- | :--- | :--- | :--- | :--- | | Beryllium | 30 | 1.0 × 10¹⁸ | Room Temp | He Bubbles | Average

Radius: 17.7 ± 0.4 nmNumber Density: ~1.36 × 10²¹/m³ |[2] | | S-65 & S-200-F | 0.2-1.2 MeV |
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2000 appm He | 50°C & 200°C | "Black Dots" (Dislocation Loops) | Number Density: ~10²² m⁻³ |

No bubbles were resolved by TEM.[3] | | CN-G01 Beryllium | 180 | > 1.0 × 10¹⁷ | Room Temp |

He Bubbles | Visible in TEM, size increases with fluence. | Threshold for visible bubbles is

between 5e16 and 1e17 ions/cm².[4][5] |

Table 3: Change in Nano-hardness of Beryllium after Helium Implantation

Material /
Grade

Implantation
Conditions

Hardness
Increase (%)

Pre-Irradiation
Hardness
(GPa)

Post-
Irradiation
Hardness
(GPa)

CN-G01
Beryllium

5.0 × 10¹⁶
ions/cm² @ RT

~63% - -

CN-G01

Beryllium

1.0 × 10¹⁷

ions/cm² @ RT
~102% - -

S-65 & S-200-F
2000 appm He

@ 50°C
~100% ~3.4 - 3.7 -

| S-65 & S-200-F | 2000 appm He @ 200°C | ~60% | ~3.4 - 3.7 | - |

Experimental Protocols
Protocol 1: Helium Ion Implantation on Beryllium Surfaces

This protocol outlines the general procedure for irradiating beryllium samples with helium ions

to study implantation effects.

Sample Preparation:

Obtain high-purity beryllium samples (e.g., CN-G01, S-65 grade).[3][4]

Mechanically polish the samples to a mirror finish using standard metallographic

procedures to minimize surface roughness and remove any oxide layer.
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Clean the samples ultrasonically in acetone and then ethanol to remove any polishing

residue or organic contaminants.

Mount the samples onto a sample holder suitable for the target chamber of the ion

implanter. Ensure good thermal contact if temperature control is required.

Implantation Procedure:

Load the sample holder into the high-vacuum target chamber of an ion accelerator.

Evacuate the chamber to a high vacuum (e.g., < 1 × 10⁻⁵ Pa) to prevent contamination.

Set the desired helium ion (He⁺) energy (e.g., 30 keV to 180 keV).[2][4] The choice of

energy determines the implantation depth, which can be simulated using software like

SRIM (Stopping and Range of Ions in Matter).[4]

To achieve a uniform damage layer over a specific thickness, sequential implantation at

multiple energies can be performed.[9]

Set the target ion fluence (dose), typically ranging from 5.0 × 10¹⁶ to 1.0 × 10¹⁸ ions/cm².

[4] The beam current is integrated over time to determine the total fluence.

Control the sample temperature during implantation (e.g., room temperature, 50°C, 200°C)

using a heating/cooling stage.[3]

Irradiate the sample with a rastered ion beam to ensure uniform implantation across the

target area.

Post-Implantation Handling:

After implantation, allow the sample to cool to room temperature within the vacuum

chamber.

Vent the chamber with an inert gas (e.g., nitrogen or argon) before removing the sample.

Store the irradiated samples in a desiccator or vacuum container to prevent surface

oxidation before analysis.
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Protocol 2: Post-Implantation Surface and Microstructure Analysis

This protocol describes the key techniques used to characterize the effects of helium

implantation.

Surface Morphology Characterization:

Field Emission Scanning Electron Microscopy (FESEM): Use FESEM to observe surface

features such as blisters and exfoliation.[4][8] Acquire images at various magnifications to

analyze the size distribution and density of blisters.

Atomic Force Microscopy (AFM): Use AFM in tapping mode to obtain high-resolution 3D

topographical images of the surface.[8] This allows for quantitative measurement of

surface roughness and blister height.[8]

Microstructure and Defect Analysis:

Focused Ion Beam (FIB) Milling: Prepare cross-sectional lamellae (thin foils) from specific

regions of interest (e.g., under a blister and in a blister-free area) using a dual-beam FIB-

SEM instrument.[4] A protective layer (e.g., platinum) is typically deposited on the surface

before milling.[4]

Transmission Electron Microscopy (TEM): Analyze the FIB-prepared cross-sections using

TEM to investigate the subsurface microstructure.[3][4] Acquire bright-field images to

visualize the damage zone, helium bubbles, and dislocation loops.[4]

Mechanical Property Measurement:

Nanoindentation: Perform nanoindentation tests on the irradiated surface to measure

changes in hardness and elastic modulus.[3][4] Use a Berkovich diamond indenter with a

shallow indentation depth to probe the modified near-surface layer. An array of indents

should be made to obtain statistically significant data.

Crystallographic Analysis:

Glancing Incidence X-ray Diffraction (GIXRD): Use GIXRD to analyze changes in the

crystal structure and preferred orientation of the near-surface region resulting from ion
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irradiation.[8]
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Click to download full resolution via product page

Caption: Experimental workflow for helium implantation and subsequent analysis of beryllium

surfaces.
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Caption: Relationship between helium implantation parameters and their effects on beryllium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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